molecular formula C9H12ClF3O B13843352 cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol

cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol

Cat. No.: B13843352
M. Wt: 228.64 g/mol
InChI Key: CDUSIELCVWVJIW-WTBBGMMKSA-N
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Description

cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with chloro and trifluoromethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s commercial viability .

Chemical Reactions Analysis

Types of Reactions

cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
  • cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

Uniqueness

cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol is unique due to its specific combination of chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

Molecular Formula

C9H12ClF3O

Molecular Weight

228.64 g/mol

IUPAC Name

[(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropyl]methanol

InChI

InChI=1S/C9H12ClF3O/c1-8(2)5(6(8)4-14)3-7(10)9(11,12)13/h3,5-6,14H,4H2,1-2H3/b7-3-/t5-,6+/m0/s1

InChI Key

CDUSIELCVWVJIW-WTBBGMMKSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1/C=C(/C(F)(F)F)\Cl)CO)C

Canonical SMILES

CC1(C(C1C=C(C(F)(F)F)Cl)CO)C

Origin of Product

United States

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